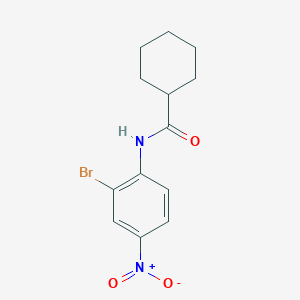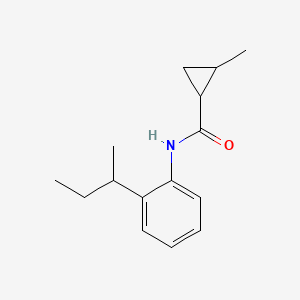
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
説明
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as IBPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinolinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Akt/mTOR pathway, which plays a critical role in cell growth and survival. Additionally, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and physiological effects:
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to induce cell cycle arrest and apoptosis, which may contribute to its antitumor activity. Moreover, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II, which may contribute to its antiviral activity. In addition, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to possess neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is its potent antitumor, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of novel therapeutic agents. Moreover, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. Firstly, further studies are needed to fully elucidate the mechanism of action of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, which may provide insights into its potential applications in various scientific research fields. Secondly, the development of novel derivatives of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide with improved solubility and potency may enhance its therapeutic potential. Thirdly, the evaluation of the pharmacokinetic and pharmacodynamic properties of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in preclinical and clinical settings may facilitate its translation into the clinic. Finally, the investigation of the potential synergistic effects of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide with other therapeutic agents may provide new opportunities for the development of combination therapies for various diseases.
科学的研究の応用
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been investigated for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to induce cell cycle arrest and apoptosis in cancer cells via the inhibition of the Akt/mTOR signaling pathway. In neuroscience, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to possess neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to exhibit antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-18(2)16-20-10-12-21(13-11-20)25-17-23(22-8-5-6-9-24(22)28-25)26(29)27-14-7-15-30-19(3)4/h5-6,8-13,17-19H,7,14-16H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEOFFYCUONDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylpropyl)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264045.png)
![isopropyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264049.png)
![isopropyl 2-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264050.png)
![2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4264058.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264072.png)
![5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264073.png)
![N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4264077.png)
![1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4264088.png)
![1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine](/img/structure/B4264094.png)

![N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264105.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4264118.png)
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264120.png)